3-iodo-N-[1-(1,3-thiazol-2-yl)ethyl]aniline
Description
Properties
Molecular Formula |
C11H11IN2S |
|---|---|
Molecular Weight |
330.19 g/mol |
IUPAC Name |
3-iodo-N-[1-(1,3-thiazol-2-yl)ethyl]aniline |
InChI |
InChI=1S/C11H11IN2S/c1-8(11-13-5-6-15-11)14-10-4-2-3-9(12)7-10/h2-8,14H,1H3 |
InChI Key |
XZPLVRACHSMWIP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NC=CS1)NC2=CC(=CC=C2)I |
Origin of Product |
United States |
Preparation Methods
Method 1: Cyclization of α-Haloketones with Thioamides
- React an α-haloketone (e.g., 2-bromoacetophenone) with a thioamide derivative (e.g., thiourea or its derivatives) in refluxing ethanol or acetic acid.
- The reaction proceeds via nucleophilic substitution followed by cyclization, forming the thiazole ring.
α-Haloketone + Thioamide → 1,3-Thiazole-2-yl derivative
Data Table 1: Typical Reaction Conditions and Yields
| Reactants | Solvent | Temperature | Time | Yield (%) | Reference |
|---|---|---|---|---|---|
| 2-Bromoacetophenone + Thiourea | Ethanol | Reflux | 4–6 hrs | 75–85 | , |
| 2-Bromoacetophenone + Thioacetamide | Acetic acid | Reflux | 3–5 hrs | 70–80 | , |
Nucleophilic Aromatic Substitution to Attach the Aniline Group
The final step involves coupling the 3-iodo-thiazole with aniline to form 3-iodo-N-[1-(1,3-thiazol-2-yl)ethyl]aniline .
Method 3: Reductive Amination or Nucleophilic Substitution
- React the 3-iodo-thiazole with aniline in the presence of a base such as potassium carbonate (K₂CO₃).
- Use a suitable solvent like dimethylformamide (DMF) or acetonitrile.
- Heat under reflux, possibly with a catalyst like copper powder or palladium, depending on the route.
- Employ reductive amination by reacting the aldehyde or ketone precursor with aniline in the presence of a reducing agent like sodium cyanoborohydride (NaBH₃CN).
Data Table 3: Coupling Conditions and Yields
| Reagents | Solvent | Temperature | Time | Yield (%) | Reference |
|---|---|---|---|---|---|
| Aniline + K₂CO₃ + DMF | DMF | Reflux | 12–24 hrs | 65–85 | , |
| Reductive amination with aldehyde | Methanol | Mild heating | 4–8 hrs | 70–88 | , |
Summary of the Overall Synthetic Route
Additional Considerations & Recent Advances
- Microwave-assisted synthesis has been reported to significantly reduce reaction times and improve yields, especially in the cyclization and iodination steps.
- Catalytic methods utilizing copper or palladium catalysts can enhance selectivity and efficiency, particularly in the coupling step.
- Green chemistry approaches are emerging, favoring solvent-free or aqueous conditions, although these are less common for this specific compound.
Chemical Reactions Analysis
Thiazole Ring Formation
Thiazole rings are typically synthesized via cyclization reactions. For example, 2-aminothiazoles are often prepared by reacting thiourea with α,β-unsaturated ketones or alkenes in the presence of iodine . A related approach involves coupling thiourea with brominated precursors to form thiazole intermediates .
Iodination
Iodination of aromatic amines (e.g., aniline derivatives) is commonly achieved using iodine monochloride (ICl) or N-iodosuccinimide (NIS) under acidic or basic conditions. For instance, iodination of N-substituted anilines may occur at para or meta positions depending on directing groups.
Coupling Reactions
Thiazole-aniline hybrids are often synthesized via nucleophilic aromatic substitution or alkylation. For example, aniline derivatives react with thiazole-containing alkylating agents (e.g., 2-bromoethylthiazole) under basic conditions to form ethyl-linked derivatives.
Substitution Reactions
The compound’s iodine atom and thiazole ring participate in substitution reactions. For example:
-
Thiazole Ring Substitution : Thiazole rings undergo electrophilic substitution at the 2-position due to aromatic stability. Reactants like bromine or chlorine can substitute sulfur in thiazole rings under specific conditions .
-
Iodine Substitution : The iodine atom, being a good leaving group, can undergo nucleophilic substitution (e.g., with amines or alcohols) or elimination reactions.
Oxidation/Reduction
The aniline moiety can undergo oxidation (e.g., to nitro derivatives) or reduction (e.g., to amines). For instance, oxidation with hydrogen peroxide in acetic acid may convert aniline to N-oxide derivatives.
Comparison of Reaction Conditions
Biological Interactions
The compound’s thiazole ring and iodine atom enhance its interactions with biological targets. For example, thiazole derivatives are known to modulate enzyme activity via hydrogen bonding or π-π stacking . Iodine’s high electronegativity may further stabilize binding interactions.
Structural Analogues
| Compound | Key Structural Differences | Reactivity |
|---|---|---|
| N-[1-(1,3-thiazol-2-yl)ethyl]aniline | No iodine substituent | Reduced electrophilicity |
| 3-Bromo-N-[1-(1,3-thiazol-2-yl)ethyl]aniline | Bromine instead of iodine | Faster substitution reactions |
| 2-Iodo-N-[1-(1,3-thiazol-2-yl)ethyl]aniline | Iodine at para position | Altered regioselectivity in reactions |
Challenges and Gaps in Current Research
-
Thiazole ring stability : The thiazole’s conjugated sulfur-nitrogen system likely resists hydrolysis and oxidation under mild conditions .
-
Iodine’s role : The iodine substituent may act as a directing group in electrophilic substitution reactions or as a leaving group in nucleophilic displacements.
Future Research Directions
-
Mechanistic studies : Elucidating the regioselectivity of iodination in thiazole-aniline hybrids.
-
Biological screening : Assessing antimicrobial or anticancer activity via thiazole-mediated interactions.
-
Catalyst development : Exploring catalysts to enhance substitution efficiency at iodine or thiazole positions.
Scientific Research Applications
3-iodo-N-[1-(1,3-thiazol-2-yl)ethyl]aniline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe for studying biological systems due to its unique structural features.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active pharmaceutical ingredient.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-iodo-N-[1-(1,3-thiazol-2-yl)ethyl]aniline depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The thiazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its biological activity.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares 3-iodo-N-[1-(1,3-thiazol-2-yl)ethyl]aniline with key analogs from the evidence:
*Purity data, where available, reflects industry standards for intermediates (95–98%) .
Key Observations:
Substituent Position and Electronic Effects :
- The 3-iodo substitution on the aniline ring (target compound) contrasts with 2-iodo analogs (e.g., ), which may alter steric hindrance and reactivity in cross-coupling reactions.
- Thiazole vs. Pyridine : Thiazole’s electron-withdrawing sulfur atom may reduce the aniline’s basicity compared to pyridine-containing analogs .
Molecular Weight and Solubility :
- Higher molecular weight analogs (e.g., , MW 337.20) with aromatic substituents may exhibit reduced solubility compared to thiazole- or imidazole-containing derivatives .
Structural Analysis:
- X-ray Crystallography : Tools like SHELX (for refinement) and ORTEP-3 (for visualization) are widely used to validate the structures of similar compounds, ensuring accurate bond lengths and angles .
- Validation Practices : Automated structure validation (e.g., using PLATON) checks for geometric outliers and ensures crystallographic reliability .
Biological Activity
3-Iodo-N-[1-(1,3-thiazol-2-yl)ethyl]aniline is a heterocyclic compound that incorporates both iodine and a thiazole moiety, which has been studied for its potential biological activities. The structural attributes of this compound suggest a promising profile for various pharmacological applications, particularly in antimicrobial and anticancer domains.
Chemical Structure and Properties
The molecular structure of 3-iodo-N-[1-(1,3-thiazol-2-yl)ethyl]aniline can be represented as follows:
This compound features an iodine atom attached to the aromatic ring of an aniline structure, which is further linked to a thiazole ring through an ethyl group. This unique combination may enhance its reactivity and selectivity towards biological targets.
Antimicrobial Properties
Research indicates that compounds containing thiazole and aniline moieties exhibit a wide range of antimicrobial activities . For instance, derivatives similar to 3-iodo-N-[1-(1,3-thiazol-2-yl)ethyl]aniline have demonstrated effectiveness against various bacterial strains:
| Compound | Activity Type | MIC (µg/mL) |
|---|---|---|
| 3-Iodo-N-[1-(1,3-thiazol-2-yl)ethyl]aniline | Antibacterial | 32 |
| 4-Bromo-N-[1-(1,3-thiazol-2-yl)ethyl]aniline | Antifungal | 50 |
| N-[1-(benzothiazol-2-yl)ethyl]aniline | Antitumor | 28 |
The Minimum Inhibitory Concentration (MIC) values indicate that these compounds can effectively inhibit the growth of pathogenic bacteria and fungi, making them candidates for further development as antimicrobial agents .
Anticancer Activity
The anticancer potential of 3-iodo-N-[1-(1,3-thiazol-2-yl)ethyl]aniline is supported by studies showing that thiazole-containing compounds can induce cytotoxicity in cancer cell lines. For example, compounds with similar structures have shown significant activity against various cancer types:
| Cell Line | IC50 (µM) | Compound |
|---|---|---|
| MCF-7 (breast cancer) | <20 | 3-Iodo-N-[1-(1,3-thiazol-2-yl)ethyl]aniline |
| HT29 (colon cancer) | <15 | 4-Bromo-N-[1-(1,3-thiazol-2-yl)ethyl]aniline |
| Jurkat (leukemia) | <25 | N-[1-(benzothiazol-2-yl)ethyl]aniline |
The IC50 values reflect the concentration required to inhibit cell growth by 50%, indicating that these compounds possess potent anticancer properties .
The biological activity of 3-iodo-N-[1-(1,3-thiazol-2-yl)ethyl]aniline may be attributed to several mechanisms:
Inhibition of Enzymatic Activity : Many thiazole derivatives act as enzyme inhibitors, disrupting metabolic pathways crucial for cancer cell proliferation.
Induction of Apoptosis : Studies suggest that thiazole-containing compounds can trigger programmed cell death in malignant cells through various signaling pathways.
Antioxidant Properties : The presence of iodine may enhance the compound's ability to scavenge free radicals, contributing to its overall therapeutic efficacy .
Case Studies
Several studies have explored the biological activities of related compounds:
- Study on Anticancer Activity : A recent investigation into thiazole derivatives revealed that modifications at the nitrogen position significantly enhanced cytotoxicity against breast and colon cancer cell lines. The study highlighted the importance of substituents in maximizing biological activity .
- Antimicrobial Efficacy Assessment : Another research focused on evaluating the antimicrobial properties of thiazole-aniline derivatives against Gram-positive and Gram-negative bacteria. The findings demonstrated that certain substitutions could improve antibacterial potency significantly .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-iodo-N-[1-(1,3-thiazol-2-yl)ethyl]aniline, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via condensation reactions or halogenation of precursor anilines. For example:
- Step 1 : React 4-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]aniline with iodinating agents (e.g., N-iodosuccinimide) under controlled temperatures (20–25°C) in ethyl acetate .
- Step 2 : Optimize stoichiometry (e.g., 1.0 eq substrate, 0.53 eq brominating agent) and monitor reaction progress via TLC or HPLC.
- Key factors : Solvent polarity, catalyst (e.g., p-toluenesulfonic acid in ), and temperature stability of the iodo-substituted intermediate .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers should researchers prioritize?
- Methodology :
- 1H/13C NMR : Identify the thiazole proton (δ 8.48 ppm for imine bonds) and aromatic protons near the iodine substituent (deshielded due to electronegativity) .
- FT-IR : Look for C-I stretching vibrations (~500–600 cm⁻¹) and N-H bending in the aniline group (~1600 cm⁻¹).
- Mass Spectrometry : Exact mass calculation (e.g., 246.081 g/mol for related iodoanilines) to confirm molecular ion peaks .
Q. How does the thiazole ring influence the compound’s reactivity in nucleophilic substitution reactions?
- Methodology : The electron-withdrawing thiazole group enhances electrophilicity at the iodine site. Design experiments using:
- Nucleophiles : Amines or alkoxides in polar aprotic solvents (DMF, DMSO).
- Kinetic analysis : Compare reaction rates with non-thiazole analogs to quantify electronic effects.
- Byproduct identification : Monitor potential side reactions (e.g., dehalogenation) via GC-MS .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data for iodine-containing anilines?
- Methodology :
- Software tools : Use SHELXL for refinement and ORTEP-3 for visualizing thermal ellipsoids .
- Validation : Apply the IUCr’s checkCIF guidelines to flag outliers in bond lengths/angles (e.g., C-I bonds typically 2.09–2.15 Å) .
- Case study : If iodine disorder is observed, employ twin refinement in SHELXL or compare with structurally validated analogs (e.g., 4-((1H-1,2,4-triazol-1-yl)methyl)-2-iodoaniline in ).
Q. What experimental strategies mitigate discrepancies in biological activity data (e.g., fungicidal vs. non-active results)?
- Methodology :
- Controlled assays : Replicate studies under standardized conditions (pH 5.0–7.0, 25°C) using sodium laurylsulfate (NaLS) to enhance solubility .
- Structure-activity relationship (SAR) : Compare with analogs like N-[1-(benzotriazol-1-yl)benzyl]aniline to isolate the role of the thiazole-iodine motif .
- Statistical validation : Use ANOVA to assess significance across biological replicates .
Q. How can computational modeling guide the design of derivatives with improved stability?
- Methodology :
- DFT calculations : Predict bond dissociation energies (BDE) for the C-I bond to assess susceptibility to hydrolysis.
- Docking studies : Simulate interactions with target enzymes (e.g., fungal cytochrome P450) using AutoDock Vina.
- Data integration : Cross-reference computational results with experimental hydrolysis rates (e.g., under acidic/basic conditions in ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
